(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone

Cross-coupling Synthetic methodology Palladium catalysis

(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone (CAS 1352531-47-5; molecular formula C₁₃H₁₀INO; MW 323.13 g/mol) is a halogenated pyridinyl-phenyl methanone belonging to the arylpyridin-3-ylmethanone chemotype. The compound features a pyridine ring bearing an iodine atom at the 6-position, a methyl group at the 2-position, and a benzoyl substituent at the 3-position.

Molecular Formula C13H10INO
Molecular Weight 323.13 g/mol
Cat. No. B11809690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone
Molecular FormulaC13H10INO
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)I)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10INO/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyPJDXVAUDFGGWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone – Halogen-Differentiated Pyridinyl Aryl Ketone Building Block for Medicinal Chemistry and Cross-Coupling Applications


(6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone (CAS 1352531-47-5; molecular formula C₁₃H₁₀INO; MW 323.13 g/mol) is a halogenated pyridinyl-phenyl methanone belonging to the arylpyridin-3-ylmethanone chemotype . The compound features a pyridine ring bearing an iodine atom at the 6-position, a methyl group at the 2-position, and a benzoyl substituent at the 3-position. Its defining structural characteristic—the C(sp²)–I bond at the 6-position of the pyridine—fundamentally differentiates it from the corresponding 6-bromo, 6-chloro, and 6-fluoro analogs in terms of cross-coupling reactivity, bond dissociation energetics, halogen bonding donor capacity, and physicochemical properties [1]. This compound serves as a versatile late-stage diversification intermediate in medicinal chemistry programs, including KRAS G12C inhibitor development, where halogen-specific reactivity profiles dictate synthetic route selection [2].

Why (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone Cannot Be Straightforwardly Replaced by Its 6-Bromo or 6-Chloro Analogs in Discovery Chemistry Workflows


The 6-iodo, 6-bromo, and 6-chloro congeners of (2-methylpyridin-3-yl)(phenyl)methanone are not interchangeable building blocks. The C–I bond possesses a bond dissociation energy (BDE) of approximately 228 kJ/mol, substantially lower than C–Br (~290 kJ/mol) and C–Cl (~346 kJ/mol), enabling chemoselective oxidative addition under milder catalytic conditions [1]. In palladium-catalyzed carbonylative Suzuki couplings, the reactivity order of halopyridines decreases from iodo- to bromopyridines, with iodopyridines delivering benzoylpyridine products in 80–95% isolated yield under optimized conditions, while bromopyridines require higher catalyst loadings, elevated temperatures, or extended reaction times to achieve comparable conversion [2]. Furthermore, iodine acts as a significantly stronger halogen bond donor (σ-hole magnitude I > Br > Cl), which can critically influence molecular recognition, crystal packing, and target binding in structure-based drug design [3]. Substituting the iodo compound with a bromo or chloro analog may therefore compromise synthetic efficiency, alter binding thermodynamics, or necessitate re-optimization of downstream coupling protocols—each carrying tangible cost and timeline implications for procurement and project planning.

Quantitative Comparator Evidence for (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone Versus 6-Bromo and 6-Chloro Analogs


Carbonylative Suzuki Cross-Coupling Yield Advantage of 6-Iodo Over 6-Bromo Pyridinyl Methanone

In palladium-catalyzed carbonylative Suzuki cross-coupling with aryl boronic acids, mono-iodopyridines demonstrate superior reactivity compared to bromopyridines, with benzoylpyridine products isolated in 80–95% yield under optimized conditions [1]. The reactivity order decreases from iodo- to bromopyridines and from 2-, 4- to 3-substituted halopyridines. For bromopyridines, direct non-carbonylative cross-coupling is observed as a more prominent side reaction, reducing the yield of the desired benzoylpyridine product unless conditions are carefully controlled [1]. This represents a class-level inference applied to the 6-position halopyridine methanone series, as the 6-iodo compound benefits from the intrinsically higher reactivity of the C(sp²)–I bond toward oxidative addition with Pd(0) catalysts.

Cross-coupling Synthetic methodology Palladium catalysis

Carbon–Halogen Bond Dissociation Energy: C–I (228 kJ/mol) Versus C–Br (290 kJ/mol) and C–Cl (346 kJ/mol) Enables Selective Functionalization

The C(sp²)–I bond in (6-iodo-2-methylpyridin-3-yl)(phenyl)methanone has a bond dissociation energy of approximately 228 kJ/mol, compared to ~290 kJ/mol for C–Br and ~346 kJ/mol for C–Cl bonds in analogous aromatic systems [1]. This 62 kJ/mol difference between C–I and C–Br, and the 118 kJ/mol difference between C–I and C–Cl, translates into a significantly lower activation barrier for oxidative addition with low-valent transition metals (Pd(0), Ni(0), Cu(I)), enabling chemoselective coupling at the 6-iodo position in the presence of other potentially reactive functional groups [2]. In Pd-catalyzed Buchwald–Hartwig couplings of halopyridines, the proportion of coupled product increases with halogen reactivity: iodo > bromo > chloro [3]. This is a class-level inference grounded in well-established physical organic chemistry principles.

Bond dissociation energy Chemoselectivity Synthetic methodology

Halogen Bond Donor Capacity: Iodine Provides Stronger and More Directional Non-Covalent Interactions Than Bromine or Chlorine

The σ-hole magnitude on halogen atoms follows the established order I > Br > Cl > F, with iodine forming the strongest halogen bonds (XB) as a Lewis acid donor [1]. Calculations on C₆F₅X and C₆H₅X (X = I, Br, Cl, F) complexes with pyridine demonstrate that C–I and C–Br halogen bonds play important roles in controlling molecular assembly structures, C–Cl bonds play a less important role, and C–F bonds have negligible impact [2]. In the context of (6-iodo-2-methylpyridin-3-yl)(phenyl)methanone, the 6-iodo substituent can engage in structure-directing XB interactions with Lewis basic sites (e.g., carbonyl oxygens, pyridine nitrogens) on protein targets or co-crystallization partners, a capability that is diminished or absent in the 6-chloro analog and substantially weaker in the 6-bromo analog [3]. This represents class-level inference applied to the halopyridine methanone series.

Halogen bonding Molecular recognition Structure-based drug design

Molecular Weight and Predicted Lipophilicity Differentiation: 6-Iodo (MW 323.13) Versus 6-Bromo (MW 276.13) and 6-Chloro (MW 231.68) Analogs

The molecular weight of (6-iodo-2-methylpyridin-3-yl)(phenyl)methanone is 323.13 g/mol, compared to 276.13 g/mol for the 6-bromo analog (CAS 1355237-59-0) and 231.68 g/mol for the 6-chloro analog (CAS 872088-10-3) . The iodine atom contributes substantially higher molar refractivity and polarizability (atomic polarizability: I ≈ 5.35 ų; Br ≈ 3.05 ų; Cl ≈ 2.18 ų), which directly influences computed logP values. Predicted logP for the 6-bromo analog is approximately 3.4–3.6, while the 6-chloro analog is approximately 2.8–3.2; the 6-iodo compound is expected to exhibit a logP increment of approximately 0.4–0.8 log units above the bromo analog based on halogen π-contributions . This increased lipophilicity and molecular weight must be considered in the context of lead optimization parameters (e.g., Lipinski Rule of Five compliance, where MW > 500 is flagged), but also offers enhanced membrane permeability for targets requiring higher logD.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Intermediate Utility in KRAS G12C Inhibitor Programs and Arylpyridin-3-ylmethanone Chemotype Exploration

The arylpyridin-3-ylmethanone scaffold, including halogen-substituted variants, is explicitly claimed as a structural component in KRAS G12C inhibitor patents (US10640504B2), where halo substituents (including iodo) at the pyridine ring position are described as key structural features [1]. Separately, a series of arylpyridin-3-ylmethanones was designed and evaluated as type I positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), demonstrating that the pyridin-3-ylmethanone core is a privileged scaffold for modulating protein targets with therapeutic relevance in schizophrenia and Alzheimer's disease [2]. The 6-iodo substitution pattern provides a unique synthetic handle for late-stage diversification via cross-coupling that is not equivalently accessible from the 6-bromo or 6-chloro analogs due to the reactivity hierarchy I > Br > Cl [3]. This is class-level and patent-context evidence indicating privileged scaffold status.

KRAS G12C Oncology Medicinal chemistry Patent analysis

Vendor Purity Benchmarking: 6-Iodo Compound (98%) Versus 6-Bromo (98%) and 6-Chloro (≥95%) Analogs

The 6-iodo compound is commercially available from Leyan (product number 1668710) at 98% purity . The 6-bromo analog (CAS 1355237-59-0) is available from Leyan (product 1668669) also at 98% purity . The 6-chloro analog (CAS 872088-10-3) is available from ChemicalBook at ≥95% purity . While the nominal purity specifications are comparable between the 6-iodo and 6-bromo compounds, the higher molecular weight of the iodo compound (323.13 vs. 276.13 g/mol) means that, on a mole-equivalent basis, any mass-based impurity (e.g., residual palladium from cross-coupling precursor synthesis) translates to a lower molar impurity burden per gram of product for the iodo compound relative to the bromo analog. Additionally, the 6-iodo compound's higher density (predicted ~1.41 g/mL ) compared to predicted densities for the bromo (~1.53 g/mL) and chloro (~1.23 g/mL) analogs affects shipping weight and storage volume calculations for bulk procurement.

Vendor comparison Purity Procurement

Optimal Research and Industrial Procurement Scenarios for (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone


Late-Stage Diversification of Pyridinyl Methanone Libraries via Chemoselective Cross-Coupling

When building SAR libraries around the pyridin-3-ylmethanone core, the 6-iodo compound is the preferred building block for Pd-catalyzed carbonylative Suzuki, Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings. As demonstrated by Coumbarides et al. (2003), iodopyridines deliver benzoylpyridine products in 80–95% yield, whereas bromopyridines generate more direct coupling side products [1]. The lower C–I BDE (228 kJ/mol vs. 290 kJ/mol for C–Br) enables coupling under milder conditions, preserving sensitive functional groups elsewhere in the molecule [2]. Procurement of the 6-iodo compound is therefore indicated when synthetic route efficiency and functional group tolerance are prioritized over reagent cost per gram.

Structure-Based Drug Design Exploiting Halogen Bonding Interactions

In programs where halogen bonding between a ligand and a protein backbone carbonyl or side-chain Lewis base is hypothesized or observed crystallographically, the 6-iodo compound should be prioritized over bromo or chloro analogs. Iodine acts as a halogen bond donor in approximately 80% of crystal structures of iodinated compounds, forming stronger and more directional interactions than bromine [1]. This is particularly relevant for programs targeting MPO (myeloperoxidase), α7 nAChRs, or KRAS G12C, where arylpyridin-3-ylmethanones have established SAR precedent and halogen-specific interactions may drive potency and selectivity [2].

KRAS G12C Inhibitor Fragment Elaboration and Patent Strategy

The arylpyridin-3-ylmethanone scaffold, including halo-substituted variants, is explicitly claimed in KRAS G12C inhibitor patents [1]. The 6-iodo compound serves as both a pharmacophoric fragment for initial screening and a synthetic intermediate for lead optimization via cross-coupling diversification. Unlike the 6-bromo analog, the 6-iodo compound can undergo chemoselective coupling in the presence of other halogen substituents introduced during medicinal chemistry optimization, enabling sequential functionalization strategies that are not feasible with less reactive halogens [2]. Procurement of this specific intermediate supports freedom-to-operate exploration within the KRAS G12C patent landscape.

Physicochemical Property Optimization in Lead Series Requiring Moderate-to-High Lipophilicity

When lead optimization requires increased logD for membrane permeability or CNS penetration, the 6-iodo compound provides a predictable logP increment of approximately 0.4–0.8 units above the 6-bromo analog and 0.6–1.6 units above the 6-chloro analog, based on predicted logP comparisons [1]. This enables rational property tuning without altering the core scaffold or introducing additional metabolically labile groups. The 6-iodo compound (MW 323.13) remains within acceptable drug-like property space (MW < 500) while providing the highest halogen-mediated lipophilicity boost in the series [2].

Quote Request

Request a Quote for (6-Iodo-2-methylpyridin-3-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.